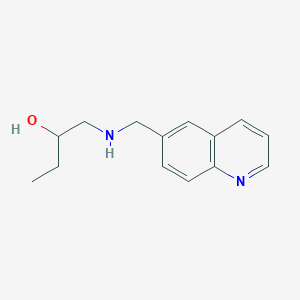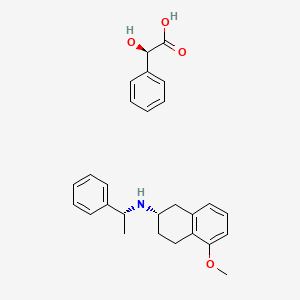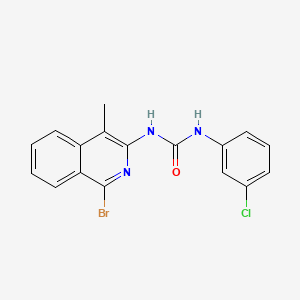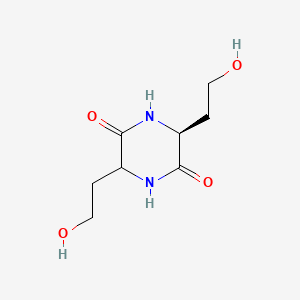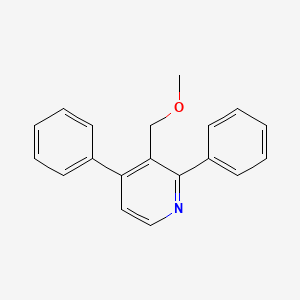
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one typically involves the reaction of a piperidine derivative with a trifluoromethyl ketone precursor. One common method includes the nucleophilic addition of piperidine to 1,1,1-trifluoro-2-propanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Shares the trifluoromethyl group but differs in its hydrazine moiety.
1,1,1-Trifluoro-2-propanol: Another trifluoromethyl compound with different functional groups and reactivity.
Uniqueness
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one stands out due to its combination of the trifluoromethyl group and piperidine moiety, providing unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
838-01-7 |
|---|---|
Formule moléculaire |
C12H20F3NO |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one |
InChI |
InChI=1S/C12H20F3NO/c1-2-3-10(11(17)12(13,14)15)8-9-4-6-16-7-5-9/h9-10,16H,2-8H2,1H3 |
Clé InChI |
DVJFQSXXKZKCRF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1CCNCC1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


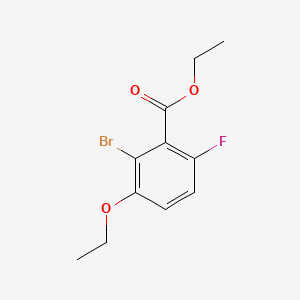


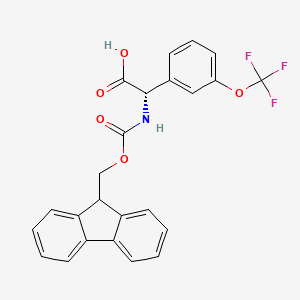
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
